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Compound of Interest

Compound Name: Propyl chloroformate

Cat. No.: B048039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Propyl chloroformate (PCF), with the chemical formula C₄H₇ClO₂, is a versatile reagent in

organic synthesis and analytical chemistry.[1] As the propyl ester of chloroformic acid, its

structure features a highly electrophilic carbonyl carbon, making it exceptionally reactive toward

a wide range of nucleophiles.[1] This reactivity is harnessed for various transformations, most

notably in the synthesis of carbamates, carbonates, and other derivatives, as well as for the

chemical modification of analytes prior to chromatographic analysis.[1][2][3] This guide

provides an in-depth examination of the reactivity of propyl chloroformate with common

nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic

diagrams.

Physicochemical Properties
A clear understanding of propyl chloroformate's physical and chemical properties is essential

for its safe handling and effective use in experimental design.
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Property Value Reference

Molecular Formula C₄H₇ClO₂ [2][4]

Molecular Weight 122.55 g/mol [1][4]

CAS Number 109-61-5 [2][4]

Appearance
Colorless liquid with a pungent

odor
[4][5]

Boiling Point 115-116 °C [5][6]

Density 1.09 g/cm³ [6]

Flash Point 26 °C (closed cup) [2][6]

Solubility

Soluble in common organic

solvents (acetone, chloroform,

toluene, THF); reacts with

water.[2]

[2]

Safety Note: Propyl chloroformate is a highly flammable, corrosive, and toxic liquid.[7][8] It

reacts with water and moisture, producing corrosive hydrogen chloride gas.[6][9] It should be

handled in a well-ventilated fume hood with appropriate personal protective equipment,

including gloves and eye protection.[2][10]

General Reaction Mechanism: Nucleophilic Acyl
Substitution
The reactivity of propyl chloroformate is dominated by the nucleophilic acyl substitution

mechanism. The chlorine atom, being a good leaving group, and the electron-withdrawing

nature of the adjacent oxygen atom, render the carbonyl carbon highly electrophilic.

Nucleophiles readily attack this carbon, leading to the formation of a tetrahedral intermediate,

which then collapses, expelling the chloride ion to yield the final substitution product. This

general pathway is applicable to a wide array of nucleophiles.

Caption: General mechanism of nucleophilic acyl substitution for propyl chloroformate.
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Reactivity with Specific Nucleophiles
The reaction between propyl chloroformate and primary or secondary amines is a robust and

widely used method for the synthesis of N-propyl carbamates.[2][3] Carbamates are crucial

functional groups in pharmaceuticals and agrochemicals due to their stability and ability to act

as bioisosteres for amide bonds.[11] The reaction is typically fast and proceeds with high yield,

usually in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Caption: Reaction of propyl chloroformate with an amine to form a carbamate.

Experimental Protocol: General Synthesis of a Phenyl Carbamate Derivative

This protocol is adapted from a general procedure for carbamate synthesis using a

chloroformate precursor.[11]

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a drying tube, place the primary or secondary amine (1.0 equivalent).

Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate). If the

amine is a salt, add a non-nucleophilic base (1.0-1.2 equivalents), such as triethylamine or

pyridine.

Cooling: Cool the stirred mixture to 0 °C using an ice bath.

Addition: Add propyl chloroformate (1.1 equivalents), either neat or dissolved in a small

amount of the reaction solvent, dropwise to the amine solution over 15-30 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, filter the mixture to remove any precipitated hydrochloride salt.

Wash the filtrate with a dilute acid solution (e.g., 5% HCl), followed by a saturated sodium

bicarbonate solution, and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure. Purify the crude product by recrystallization

or column chromatography to yield the desired carbamate.
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Propyl chloroformate reacts with alcohols in the presence of a base (like pyridine or a tertiary

amine) to form mixed carbonate esters.[2][3] This reaction is a fundamental method for

introducing the propoxycarbonyl group onto a hydroxyl moiety.

Caption: Reaction of propyl chloroformate with an alcohol to form a carbonate.

Experimental Protocol: General Synthesis of a Mixed Carbonate Ester

Setup: To a stirred solution of the desired alcohol (1.0 equivalent) and a non-nucleophilic

base such as pyridine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0

°C, add propyl chloroformate (1.1 equivalents) dropwise.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with water, dilute

HCl, saturated aqueous NaHCO₃, and brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

The crude product can be purified by flash chromatography on silica gel.

Propyl chloroformate is sensitive to moisture and undergoes hydrolysis to produce n-

propanol, carbon dioxide, and hydrochloric acid.[2][9][12] This reaction is generally undesirable

during storage and handling but is mechanistically significant. The rate of hydrolysis is

dependent on the solvent composition.

Property Value Conditions Reference

Hydrolysis Half-life ~29.5 minutes
Distilled water at 24.8

°C
[4]

Hydrolysis Rate

Constant (k)
3.92 x 10⁻⁴ s⁻¹

Distilled water at 24.8

°C
[4]

This reactivity underscores the need to store propyl chloroformate under anhydrous

conditions and to use dry solvents and glassware during reactions.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b048039?utm_src=pdf-body
https://framochem.com/wp-content/uploads/2024/12/TDS_n-Propyl-Chloroformate.pdf
https://en.wikipedia.org/wiki/Chloroformate
https://www.benchchem.com/product/b048039?utm_src=pdf-body
https://www.benchchem.com/product/b048039?utm_src=pdf-body
https://www.benchchem.com/product/b048039?utm_src=pdf-body
https://framochem.com/wp-content/uploads/2024/12/TDS_n-Propyl-Chloroformate.pdf
https://cameochemicals.noaa.gov/report?key=CH5157
https://www.nationalacademies.org/read/23634/chapter/4
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-chloroformate
https://www.benchchem.com/product/b048039?utm_src=pdf-body
https://www.nj.gov/health/eoh/rtkweb/documents/fs/1608.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thiols: In a reaction analogous to that with alcohols, propyl chloroformate reacts with thiols

(R-SH) to form S-alkyl thiocarbonates. This reaction also typically requires a base to proceed

efficiently.

Carboxylic Acids: The reaction with a carboxylic acid in the presence of a base can form a

mixed anhydride.[3] These mixed anhydrides are activated species and can be used in

subsequent reactions, for example, in peptide synthesis for forming amide bonds.[13][14]

Solvolysis Kinetics and Mechanistic Insights
The solvolysis of propyl chloroformate has been studied to elucidate its reaction mechanism

in various solvent systems. Application of the extended Grunwald-Winstein equation reveals

that the reaction can proceed through two competing pathways, depending on the solvent's

nucleophilicity (N) and ionizing power (Y).[15][16]

Addition-Elimination (A-E) Pathway: This bimolecular mechanism is favored in solvents with

high nucleophilicity and low ionizing power (e.g., ethanol, methanol).[15] It involves the direct

attack of the solvent molecule on the carbonyl carbon in the rate-determining step.

Ionization (Sₙ1-like) Pathway: This unimolecular pathway is dominant in solvents with low

nucleophilicity and high ionizing power (e.g., fluoroalcohols like TFE and HFIP).[15] It

involves the rate-determining formation of an acylium ion intermediate, which is then rapidly

captured by the solvent.
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Caption: Competing solvolysis pathways for propyl chloroformate based on solvent

properties.

First-Order Rate Coefficients for Solvolysis of n-Propyl Chloroformate at 25.0 °C[15]
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Solvent k x 10⁵ (s⁻¹)
Solvent
Nucleophilicity
(Nᴛ)

Solvent Ionizing
Power (Yᴄ₁)

100% EtOH 1.05 0.37 -2.52

90% EtOH 5.56 0.16 -0.93

80% EtOH 12.3 0.00 0.00

100% MeOH 4.31 0.17 -1.12

90% MeOH 11.2 0.04 -0.15

97% TFE (w/w) 21.0 -3.30 2.83

100% H₂O 39.2 -0.41 2.57

97% HFIP (w/w) 3630 -5.24 5.26

Data adapted from Kevill et al. (2005).[15] The dramatic increase in rate in highly ionizing

solvents like 97% HFIP demonstrates the shift towards the faster ionization pathway.

Applications in Research and Development
A primary application of propyl chloroformate is as a derivatizing agent, particularly for the

analysis of polar, non-volatile compounds like amino acids by Gas Chromatography-Mass

Spectrometry (GC-MS).[1][17] Derivatization converts polar functional groups (e.g., -NH₂, -OH,

-COOH) into less polar, more volatile derivatives, improving their chromatographic separation

and detection.[1][18] The reaction is typically performed directly in aqueous samples, which

allows for automation.[17]
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Caption: Experimental workflow for amino acid derivatization using propyl chloroformate for

GC-MS.
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Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis

This protocol is a generalized procedure based on methods described for amino acid analysis.

[17]

Sample Preparation: To an aqueous sample (e.g., 100 µL) containing the amino acids, add

an internal standard.

Reagent Addition: Add 200 µL of a solution of pyridine and n-propanol (e.g., 4:1 v/v).

Derivatization: Add 50 µL of propyl chloroformate. Vortex the mixture vigorously for 1

minute at room temperature. The reaction forms N-propoxycarbonyl amino acid propyl

esters.

Extraction: Add an organic extraction solvent, such as chloroform or isooctane. Vortex again

to extract the derivatized amino acids into the organic phase.

Phase Separation: Centrifuge the sample to ensure clear separation of the aqueous and

organic layers.

Analysis: Transfer the organic (bottom) layer to an autosampler vial for injection into the GC-

MS system.

Propyl chloroformate serves as a key building block for more complex molecules. For

instance, it is a crucial intermediate in the industrial synthesis of propamocarb, a widely used

systemic fungicide.[5] The reaction involves the coupling of N,N-dimethyl-1,3-diaminopropane

with propyl chloroformate.[5] It is also used in peptide synthesis, where it can activate

carboxylic acids by forming mixed anhydrides, facilitating subsequent amide bond formation.

[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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